molecular formula C12H21N3 B13474502 3-Cyclopentyl-4-isobutyl-1h-pyrazol-5-amine

3-Cyclopentyl-4-isobutyl-1h-pyrazol-5-amine

Cat. No.: B13474502
M. Wt: 207.32 g/mol
InChI Key: UQQXMNPRKKHJBQ-UHFFFAOYSA-N
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Description

3-Cyclopentyl-4-isobutyl-1h-pyrazol-5-amine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopentyl-4-isobutyl-1h-pyrazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyclopentanone with isobutyl hydrazine, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopentyl-4-isobutyl-1h-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-Cyclopentyl-4-isobutyl-1h-pyrazol-5-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 3-Cyclopentyl-4-isobutyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring allows it to form hydrogen bonds and interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory actions .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 3-Cyclopentyl-4-isobutyl-1h-pyrazol-5-amine is unique due to the presence of the isobutyl group at the 4-position of the pyrazole ringFor instance, the isobutyl group may enhance the compound’s lipophilicity, affecting its interaction with biological membranes and its overall pharmacokinetic properties .

Biological Activity

3-Cyclopentyl-4-isobutyl-1H-pyrazol-5-amine is a compound of interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications.

The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. The compound's molecular formula is C12H18N4C_{12}H_{18}N_4 with a molecular weight of 218.30 g/mol. Its structure can be represented by the following properties:

PropertyValue
Molecular FormulaC₁₂H₁₈N₄
Molecular Weight218.30 g/mol
IUPAC NameThis compound
InChI KeyXXXXXX

Antimicrobial Activity

Research has shown that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted the compound's effectiveness against various microorganisms, demonstrating minimum inhibitory concentrations (MICs) ranging from 31.25 to 250 µg/mL for different pathogens. Notably, compounds similar to this pyrazole showed remarkable activity against Candida albicans and Saccharomyces cerevisiae .

Antioxidant Properties

In addition to antimicrobial effects, this compound has been evaluated for antioxidant activity. Pyrazole derivatives have been reported to exhibit significant antioxidant capabilities compared to standard antioxidants like butylhydroxytoluene (BHT) . This dual action makes them promising candidates for therapeutic applications targeting oxidative stress-related diseases.

Anticancer Potential

The anticancer activity of pyrazole derivatives has been a focal point in recent studies. For instance, compounds structurally related to this compound have shown moderate to potent antiproliferative activity against various cancer cell lines, with IC50 values indicating significant growth inhibition . Mechanistic studies suggest that these compounds may disrupt tubulin polymerization, akin to known anticancer agents like combretastatin A-4, highlighting their potential as chemotherapeutic agents .

The biological activity of this compound is attributed to its interaction with specific molecular targets. It may act as an enzyme inhibitor or modulator, affecting pathways involved in cell proliferation and apoptosis. Molecular docking studies have provided insights into its binding affinities with target proteins, suggesting that structural modifications can enhance its therapeutic efficacy .

Case Studies and Research Findings

  • Antimicrobial Evaluation : A study focusing on a series of pyrazole derivatives reported that those containing sulfonamide moieties exhibited enhanced antimicrobial activity compared to others, suggesting a synergistic effect that could be explored further .
  • Antioxidant Screening : In vitro assays demonstrated that certain pyrazoles showed significant antioxidant properties, which could be beneficial in developing drugs aimed at oxidative stress-related conditions .
  • Cancer Cell Line Studies : A comparative analysis of various pyrazole derivatives indicated that structural modifications greatly influence their antiproliferative activity against human cancer cell lines such as SGC-7901 and A549 .

Properties

Molecular Formula

C12H21N3

Molecular Weight

207.32 g/mol

IUPAC Name

5-cyclopentyl-4-(2-methylpropyl)-1H-pyrazol-3-amine

InChI

InChI=1S/C12H21N3/c1-8(2)7-10-11(14-15-12(10)13)9-5-3-4-6-9/h8-9H,3-7H2,1-2H3,(H3,13,14,15)

InChI Key

UQQXMNPRKKHJBQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(NN=C1N)C2CCCC2

Origin of Product

United States

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